molecular formula C20H24N4O5S B2690125 N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-39-6

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2690125
CAS No.: 869071-39-6
M. Wt: 432.5
InChI Key: LYZMCUXOPUWSLX-UHFFFAOYSA-N
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Description

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, an oxazinan ring, and a tosyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The oxazinan ring is often prepared via cyclization reactions involving amino alcohols and aldehydes. The tosyl group is introduced through tosylation reactions using tosyl chloride and a suitable base.

The final step involves the coupling of these components through amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: Similar structure but with a pyridine ring at a different position.

    N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.

Uniqueness

N1-(pyridin-4-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups and structural features. The presence of the pyridine ring, oxazinan ring, and tosyl group imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-15-3-5-17(6-4-15)30(27,28)24-11-2-12-29-18(24)14-23-20(26)19(25)22-13-16-7-9-21-10-8-16/h3-10,18H,2,11-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZMCUXOPUWSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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